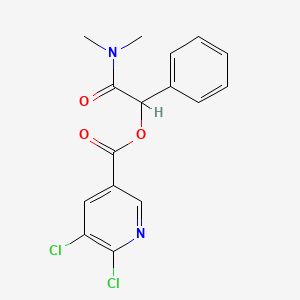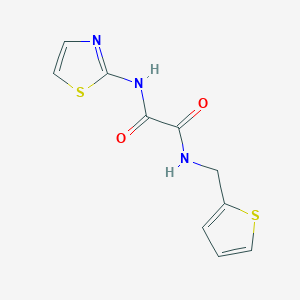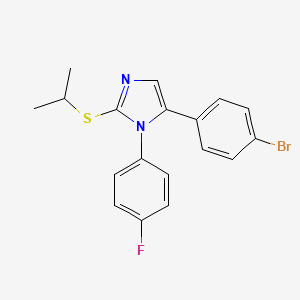![molecular formula C22H14FIN2 B2900390 4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine CAS No. 477870-86-3](/img/structure/B2900390.png)
4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the pyrimidine ring, and the addition of the fluorine and iodine substituents. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, and the pyrimidine ring would likely have a planar structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine and iodine substituents could potentially make the phenyl ring more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and iodine atoms could affect its polarity and hence its solubility in different solvents .科学的研究の応用
4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine has been studied for its potential applications in medicinal chemistry, such as as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been studied for its potential applications in the field of neuroscience, such as for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential applications in the field of biochemistry, such as for the synthesis of various biomolecules.
作用機序
Target of Action
The primary target of 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of nucleic acids.
Mode of Action
The compound acts as a potent inhibitor of DHO-DH . It binds to the enzyme and prevents it from catalyzing the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthesis pathway . This inhibition disrupts the production of pyrimidines, thereby affecting DNA and RNA synthesis in cells.
Biochemical Pathways
The affected biochemical pathway is the de novo pyrimidine biosynthesis pathway . By inhibiting DHO-DH, the compound prevents the conversion of dihydroorotate to orotate. This disruption can lead to a decrease in the levels of pyrimidines in the cell, affecting various downstream processes, including DNA replication, RNA transcription, and protein synthesis.
Result of Action
The inhibition of DHO-DH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway can lead to a decrease in cell proliferation . This effect has been observed in various cell lines, including L1210 leukemia cells and M5 melanoma cells . The compound’s action can therefore potentially be used to control the growth of certain types of cancer cells.
実験室実験の利点と制限
The main advantages of using 4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine in lab experiments are its high purity, low cost, and ease of synthesis. Additionally, it has a wide range of potential applications, making it a versatile compound for use in research. The main limitation of this compound is that its mechanism of action is still not fully understood, making it difficult to predict the exact effects it will have on a given system.
将来の方向性
The potential applications of 4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine are still being explored, and there are a number of possible future directions for research. These include further investigation into its mechanism of action, as well as its potential for use in the treatment of various diseases. Additionally, further research could be conducted into its potential use as a drug delivery system, as well as its potential for use in the synthesis of various biomolecules. Finally, further research could be conducted into its potential for use as an imaging agent, as well as its potential for use in the development of new drugs.
合成法
The synthesis of 4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine involves the reaction of 4-bromobiphenyl with 2-(3-fluoro-4-iodophenyl)pyrimidine in the presence of a base. The reaction is carried out in a two-step process, with the first step involving the formation of the 4-bromobiphenyl intermediate, followed by the second step which involves the addition of the 2-(3-fluoro-4-iodophenyl)pyrimidine to the intermediate. The reaction is carried out under anhydrous conditions and yields a product with a purity of around 95%.
Safety and Hazards
特性
IUPAC Name |
2-(3-fluoro-4-iodophenyl)-4-(4-phenylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FIN2/c23-19-14-18(10-11-20(19)24)22-25-13-12-21(26-22)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOHQDCUEGLLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC(=C(C=C4)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)


![5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2900313.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)

![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid](/img/structure/B2900322.png)


![N-(benzo[d]thiazol-2-yl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900327.png)
